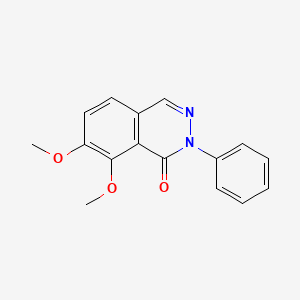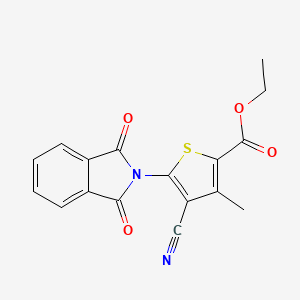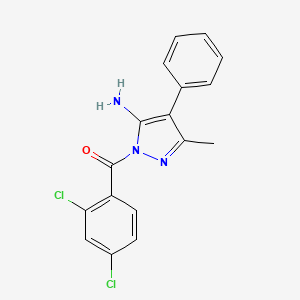
4-chloro-6-(4-morpholinyl)-N-1-naphthyl-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- "4-chloro-6-(4-morpholinyl)-N-1-naphthyl-1,3,5-triazin-2-amine" is a triazine derivative synthesized for various applications, including potential pharmaceutical use. Triazine compounds are known for their wide range of biological and pharmaceutical activities.
Synthesis Analysis
- This compound can be synthesized by the reaction of 2,4,6-trichloro-1,3,5-triazine with suitable amines and morpholine. An example of a similar synthesis is seen in the preparation of 4-Chloro-6-morpholino-N2-(2,4,4-trimethylpentan-2-yl)-1,3,5-triazin-2-amine, where intermolecular hydrogen bonding is present in the crystal structure (Yi‐Ping Jiang et al., 2007).
Molecular Structure Analysis
- The triazine ring in these compounds is typically planar, with the morpholine ring displaying a chair conformation. The crystal structure of similar compounds reveals intermolecular N—H⋯O hydrogen bonding (Yi‐Ping Jiang et al., 2007).
Chemical Reactions and Properties
- Triazine derivatives engage in various chemical reactions, influenced by their functional groups. For instance, reactions involving double proton transfer and amino-imino tautomerization in excited states have been studied in similar compounds (Zong‐Jun Li et al., 2012).
Applications De Recherche Scientifique
Antimicrobial Activities
Research into derivatives similar to 4-chloro-6-(4-morpholinyl)-N-1-naphthyl-1,3,5-triazin-2-amine has shown potential antimicrobial properties. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives, including compounds with morpholine components, demonstrating moderate to good antimicrobial activities against test microorganisms. The study highlights the synthesis process and the biological efficacy of these compounds, suggesting their potential in developing new antimicrobial agents Bektaş et al., 2010.
Antileukemic Activity
Another significant application is in the development of antileukemic drugs. Dolzhenko et al. (2021) described a fast synthesis method for diverse 4-aryl-6-cycloamino-1,3,5-triazin-2-amines under microwave irradiation. Their method produced compounds with notable antileukemic activity, showcasing the therapeutic potential of triazine derivatives in cancer treatment Dolzhenko et al., 2021.
Antibacterial Activity
Zhi Cai (2010) focused on the synthesis and antibacterial evaluation of a compound structurally similar to 4-chloro-6-(4-morpholinyl)-N-1-naphthyl-1,3,5-triazin-2-amine. The target molecule exhibited promising antibacterial activity, emphasizing the potential use of such compounds in combating bacterial infections Cai Zhi, 2010.
Catalytic Applications
Research by Xie et al. (2013) explored the palladium-catalyzed dearomatization reactions involving chloromethylnaphthalene and the cyclic amine morpholine. Their findings contribute to understanding the catalytic mechanisms of triazine derivatives, potentially enhancing their utility in synthetic organic chemistry Xie et al., 2013.
Propriétés
IUPAC Name |
4-chloro-6-morpholin-4-yl-N-naphthalen-1-yl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c18-15-20-16(22-17(21-15)23-8-10-24-11-9-23)19-14-7-3-5-12-4-1-2-6-13(12)14/h1-7H,8-11H2,(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUIUWSZWBZFHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC=CC4=CC=CC=C43)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-6-(morpholin-4-yl)-N-(naphthalen-1-yl)-1,3,5-triazin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S*,5R*)-3-(4-fluorobenzyl)-6-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5542490.png)
![1-(4-ethoxy-3-methylphenyl)-4-[4-(1H-imidazol-2-yl)-1-piperidinyl]-4-oxo-1-butanone](/img/structure/B5542501.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5542508.png)
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(phenoxyacetyl)piperidine](/img/structure/B5542518.png)
![N-(4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}phenyl)acetamide](/img/structure/B5542529.png)
![4-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5542539.png)

![N-[(3-methyl-1-benzofuran-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5542553.png)
![2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5542577.png)
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-4-methoxybenzenesulfonamide](/img/structure/B5542585.png)
![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5542598.png)